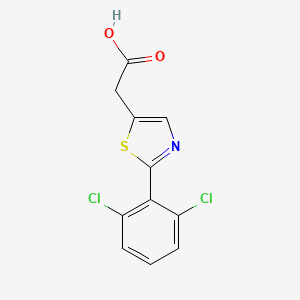

2-(2-(2,6-Dichlorophenyl)thiazol-5-yl)acetic acid

Description

2-(2-(2,6-Dichlorophenyl)thiazol-5-yl)acetic acid is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a 2,6-dichlorophenyl group and at the 5-position with an acetic acid moiety. Its molecular formula is C₁₁H₇Cl₂NO₂S, with a molecular weight of 288.07 g/mol. The compound combines the hydrophobic 2,6-dichlorophenyl group, known for enhancing target binding in nonsteroidal anti-inflammatory drugs (NSAIDs), with a polar acetic acid group that improves solubility and facilitates ionic interactions in biological systems.

Properties

IUPAC Name |

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2S/c12-7-2-1-3-8(13)10(7)11-14-5-6(17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUMLEODFOERDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NC=C(S2)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,6-Dichlorophenyl)thiazol-5-yl)acetic acid typically involves the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to further reactions to introduce the acetic acid group. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,6-Dichlorophenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications of 2-(2-(2,6-Dichlorophenyl)thiazol-5-yl)acetic acid

This compound is a thiazole derivative that has been explored in various scientific research applications.

Chemistry: It serves as a building block in the synthesis of more complex thiazole derivatives. The thiazole ring in this compound bears an acidic proton at C-2, making it highly reactive.

Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls. Thiazole derivatives are known to have diverse biological activities, including antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Several studies have highlighted the anticancer potential of thiazole derivatives . For instance, compounds with dicholorophenyl groups on the thiazole ring have shown excellent growth-inhibitory effects on various cancer cell lines .

Industry: It is used in the development of new materials with specific electronic properties.

Thiazole Derivatives as Potential Therapeutic Agents

Thiazole derivatives have attracted interest in medicinal chemistry due to their diverse pharmacological activities .

- Antimicrobial Activity: Some 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide derivatives have been prepared and tested for their effectiveness in fighting against microorganisms .

- Antitubercular Agents: Research has shown that 2,4,5-trisubstituted thiazoles exhibit significant inhibitory effects against Mycobacterium tuberculosis, with some compounds demonstrating the potential to reduce inactive M. tuberculosis by over 90% . A newly developed 2,4-disubstituted thiazole has also shown potential as an antitubercular agent .

Mechanism of Action

The mechanism of action of 2-(2-(2,6-Dichlorophenyl)thiazol-5-yl)acetic acid involves its interaction with various molecular targets. In biological systems, the compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways are still under investigation, but the compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Comparison with Diclofenac and Aceclofenac

Diclofenac ([2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid) and its prodrug aceclofenac are structurally related NSAIDs. The target compound replaces the benzene ring in diclofenac with a thiazole, altering electronic and steric properties.

Key Differences :

- Metabolism: Diclofenac undergoes cytochrome P450-mediated oxidation, leading to reactive quinone imines. The thiazole ring in the target compound may undergo similar oxidation, posing hepatotoxicity risks, but the acetic acid group could enhance renal excretion .

Comparison with Heterocyclic Analogs

Thiazole Carbamate Derivatives ()

Compounds like thiazol-5-ylmethyl carbamates (e.g., compounds l, m, w in ) feature carbamate linkages instead of acetic acid.

Implications : The acetic acid group in the target compound enhances aqueous solubility and direct target engagement (e.g., COX inhibition via ionic interactions), whereas carbamates may act as prodrugs requiring enzymatic activation .

Isoxazole and Thiazolidine Derivatives ()

ACI-INT-97 (4-Carboxy-α-[[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-5,5-dimethyl-2-thiazolidineacetic acid) contains an isoxazole and thiazolidine ring.

Implications : The aromatic thiazole in the target compound may improve planar stacking interactions with enzymes, while the saturated thiazolidine in ACI-INT-97 could enhance conformational flexibility for binding .

Comparison with Thiophene-Based Analogs ()

2-[5-(Dimethylsulfamoyl)thiophen-2-yl]acetic acid substitutes a thiophene ring for thiazole.

| Property | Target Compound | Thiophene Analog |

|---|---|---|

| Heterocycle | Thiazole (N, S) | Thiophene (S) |

| Substituent | 2,6-Dichlorophenyl | Dimethylsulfamoyl |

| Electron Density | Lower (due to N) | Higher (thiophene) |

Biological Activity

2-(2-(2,6-Dichlorophenyl)thiazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from recent studies and presenting data tables for clarity.

Chemical Structure and Properties

The compound has the following molecular formula: C11H8Cl2N2O2S. Its structure features a thiazole ring substituted with a dichlorophenyl group and an acetic acid moiety, which contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens:

- Bacterial Activity : Studies indicate that derivatives of thiazole, including this compound, show promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including strains resistant to multiple drugs .

- Fungal Activity : The compound also exhibits antifungal properties, demonstrating effectiveness against drug-resistant strains of Candida species. This suggests potential for treating infections caused by resistant fungal pathogens .

| Pathogen Type | Organism | Activity Level |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | Active |

| Gram-positive Bacteria | Enterococcus faecium | Active |

| Fungi | Candida auris | Active |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines:

- Cell Lines Tested : The compound was tested on A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner.

- Mechanism of Action : The anticancer activity appears to be structure-dependent, with modifications to the thiazole ring influencing efficacy. For instance, certain substitutions enhanced activity against Caco-2 cells compared to A549 cells .

| Cell Line | Treatment Concentration (µM) | Viability (%) |

|---|---|---|

| A549 | 100 | 56.9 |

| Caco-2 | 100 | 39.8 |

Case Studies

- Study on Antimicrobial Properties :

- Study on Anticancer Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.